Leaving Group Ability: Bromide vs. Chloride vs. Fluoride in Propargylic Substitution
In nucleophilic substitution reactions, the leaving group ability of halides follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, as established in protic solvent systems [1]. For the specific case of propargylic systems, 3-bromo-3-methylbut-1-yne demonstrates significantly higher reactivity compared to its chloro analog. The chloride leaving group (pKa of HCl ≈ -7) is a stronger base than bromide (pKa of HBr ≈ -9), making bromide a weaker base and therefore a better leaving group [1]. This translates to faster reaction rates and higher yields under identical conditions.
| Evidence Dimension | Leaving Group Ability (Qualitative Rank) |
|---|---|
| Target Compound Data | Br: Good leaving group (weak base) |
| Comparator Or Baseline | Cl: Moderate leaving group; F: Very poor leaving group |
| Quantified Difference | Reactivity sequence: I > Br > Cl > F (typical in protic solvents). Br is a significantly better leaving group than Cl or F [1]. |
| Conditions | General nucleophilic substitution (SN1/SN2) in protic solvents |
Why This Matters
Superior leaving group ability allows for milder reaction conditions (lower temperature, shorter time) and higher conversion, directly reducing synthesis cost and improving process robustness.
- [1] Michigan State University, Department of Chemistry. (n.d.). Nucleophilic Aliphatic Substitution Reactions. Leaving Group Reactivity. View Source
